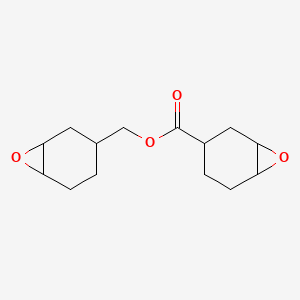

3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate

Description

Properties

IUPAC Name |

7-oxabicyclo[4.1.0]heptan-3-ylmethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O4/c15-14(9-2-4-11-13(6-9)18-11)16-7-8-1-3-10-12(5-8)17-10/h8-13H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXALYBMHAYZKAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(O2)CC1COC(=O)C3CCC4C(C3)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25085-98-7 | |

| Record name | 3,4-Epoxycyclohexylmethyl 3′,4′-epoxycyclohexanecarboxylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25085-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2027466 | |

| Record name | ECC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [MSDSonline] | |

| Record name | 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | UT-632 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3202 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2386-87-0, 25085-98-7, 37042-87-8 | |

| Record name | 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2386-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | UT-632 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002386870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ctcloaliphatic epoxy resin UP-632 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025085987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | ECC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-oxabicyclo[4.1.0]hept-3-ylmethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.463 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 25085-98-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3,4-EPOXYCYCLOHEXYL)METHYL 3,4-EPOXYCYCLOHEXYLCARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S224DEL3P4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4-EPOXYCYCLOHEXYLMETHYL-3,4-EPOXYCYCLOHEXANECARBOXYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5873 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

CAS 2386-87-0 physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of 3,4-Epoxycyclohexylmethyl 3,4-Epoxycyclohexanecarboxylate (CAS 2386-87-0)

Introduction

This compound (CAS 2386-87-0), often abbreviated as ECC, is a cycloaliphatic epoxy resin that holds a significant position in the field of polymer chemistry.[1] Its molecular structure, characterized by two epoxy functional groups, imparts a high degree of reactivity, making it a versatile component in the formulation of high-performance materials.[2][3] This guide provides a comprehensive overview of its physical and chemical properties, key characterization methodologies, and curing behavior, tailored for researchers, scientists, and professionals in drug development and material science.

Physical and Chemical Properties

The intrinsic properties of ECC are summarized in the table below. These characteristics are fundamental to its application in various industrial processes, including its use as a reactive diluent, in filament winding, as an acid scavenger, or as a plasticizer.[4]

| Property | Value | Source(s) |

| Molecular Formula | C14H20O4 | [2][5][6] |

| Molecular Weight | 252.31 g/mol | [5][6] |

| Appearance | Colorless to pale yellow viscous liquid | [1][2][7] |

| Melting Point | -37 °C (lit.) | [4][5][7][8] |

| Boiling Point | 355.49 °C (rough estimate) | [4][9] |

| Density | 1.17 g/mL at 25 °C (lit.) | [4][7][8] |

| Refractive Index | n20/D 1.498 (lit.) | [4][5] |

| Flash Point | 245 °F (118.3 °C) | [4][8] |

| Vapor Pressure | 0.002 Pa at 25 °C | [4] |

| Solubility | Slightly soluble in water (13.85 g/L at 20 °C) | [1] |

Key Characterization Methodologies

A thorough understanding of the properties of ECC is crucial for its effective application. The following sections detail the standard experimental protocols for characterizing this cycloaliphatic epoxy resin.

Determination of Epoxy Equivalent Weight (EEW)

The Epoxy Equivalent Weight (EEW) is a critical parameter for epoxy resins, defined as the weight of resin in grams that contains one mole of epoxy groups.[10] It is essential for calculating the stoichiometric amounts of curing agents. The standard method for this determination is titration, as outlined in ASTM D1652.[10][11][12]

Experimental Protocol: Titrimetric Determination of EEW

-

Sample Preparation: Accurately weigh a sample of the resin into a flask. The sample size should be chosen to consume a reasonable volume of the titrant.

-

Dissolution: Dissolve the sample in a suitable solvent, such as chloroform or methylene chloride.[12]

-

Addition of Reagent: Add a solution of tetraethylammonium bromide (TEABr) in glacial acetic acid.[12] The TEABr reacts with perchloric acid to generate hydrogen bromide in situ.

-

Titration: Titrate the solution with a standardized solution of perchloric acid in acetic acid. The hydrogen bromide produced reacts with the epoxy groups.

-

Endpoint Detection: The endpoint is detected when all the epoxy groups have reacted, and there is an excess of hydrogen bromide. This can be determined potentiometrically or with a visual indicator like crystal violet.[13]

-

Calculation: The EEW is calculated from the sample weight, the concentration of the perchloric acid solution, and the volume of titrant used.

Causality Behind Experimental Choices: The in-situ generation of hydrogen bromide from the reaction of TEABr and perchloric acid provides a controlled and quantitative reaction with the epoxy groups. The use of a non-aqueous solvent system is necessary due to the insolubility of the resin in water and to ensure the desired reaction chemistry.

Curing Chemistry and Analysis

ECC undergoes cationic polymerization, a process initiated by a photoinitiator or a thermal initiator, to form a highly cross-linked, insoluble thermoset.[1] This curing process is fundamental to the development of the final material's properties.

Cationic Polymerization Mechanism

The cationic polymerization of ECC proceeds through three main stages: initiation, propagation, and termination. The process is initiated by a strong acid, which is typically generated from a photoinitiator upon exposure to UV light or from a thermal initiator upon heating.[2][5]

Caption: Cationic Polymerization Mechanism of ECC.

Analysis of Curing Profile by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for studying the curing process of epoxy resins. It measures the heat flow associated with the curing reaction as a function of temperature or time.[6][14] This allows for the determination of key parameters such as the glass transition temperature (Tg), the heat of cure, and the degree of cure.[6][14][15]

Experimental Workflow: DSC Analysis of Curing

Caption: Experimental Workflow for DSC Analysis of ECC Curing.

Expertise & Experience Insights: The choice of heating rate in DSC is critical; a slower rate provides better resolution of thermal events but can be time-consuming, while a faster rate may obscure subtle transitions. The baseline selection for integrating the exothermic peak is also crucial for accurate determination of the heat of cure.

Mechanical Properties of Cured Resin

The performance of the final thermoset material is largely defined by its mechanical properties. Standardized testing is essential for quality control and for comparing different formulations. The following ASTM standards are commonly used for characterizing the mechanical properties of cured epoxy resins:

-

Tensile Properties: ASTM D638[16]

-

Flexural Properties: ASTM D790[16]

-

Impact Resistance: ASTM D256[16]

-

Compressive Properties: ASTM D695[16]

-

Heat Deflection Temperature: ASTM D648[16]

References

- ASTM International. (1997). Standard Test Methods for Epoxy Content of Epoxy Resins. ASTM D1652-97.

-

abcr Gute Chemie. (n.d.). AB336932 | CAS 2386-87-0. Retrieved from [Link]

-

Wikipedia. (n.d.). Epoxy value. Retrieved from [Link]

-

Otto Chemie Pvt. Ltd. (n.d.). This compound, ≥96% 2386-87-0 India. Retrieved from [Link]

-

ResearchGate. (2023). What standards are used for mechanical testing for epoxy resins?. Retrieved from [Link]

-

Sartomer - Arkema. (n.d.). Cationic curing: shining a light on the technology. Retrieved from [Link]

-

TA Instruments. (n.d.). Simultaneous DSC‐Raman Analysis of the Curing of an Epoxy Thermoset. Retrieved from [Link]

- Pramanik, M., et al. (2012). Determination of Epoxy Equivalent Weight of Glycidyl Ether Based Epoxides via Near Infrared Spectroscopy. The Aquila Digital Community.

-

Chemistry For Everyone. (2025). How Is DSC Used To Study Epoxy Resins?. YouTube. Retrieved from [Link]

-

ResearchGate. (2012). Determination of epoxy equivalent weight of glycidyl ether based epoxides via near infrared spectroscopy. Retrieved from [Link]

- Industrial & Engineering Chemistry Research. (n.d.).

-

Thermal Support. (n.d.). Prediction of Epoxy Cure Properties Using Pyris DSC Scanning Kinetics Software. Retrieved from [Link]

-

ResearchGate. (n.d.). Characterization of Epoxy Resins Using DSC. Retrieved from [Link]

-

Tetra. (n.d.). TTA21: 3,4-Epoxycyclohexylmethyl- 3',4'-Epoxycyclohexane Carboxylate Cas 2386-87-0. Retrieved from [Link]

-

Wikipedia. (n.d.). 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate. Retrieved from [Link]

Sources

- 1. 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate - Wikipedia [en.wikipedia.org]

- 2. Heat Cationic Cure Technology for Cycloaliphatic Epoxy Resins - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]

- 3. nbinno.com [nbinno.com]

- 4. store.astm.org [store.astm.org]

- 5. sartomer.arkema.com [sartomer.arkema.com]

- 6. youtube.com [youtube.com]

- 7. hiranuma.com [hiranuma.com]

- 8. infinitalab.com [infinitalab.com]

- 9. echemi.com [echemi.com]

- 10. Epoxy value - Wikipedia [en.wikipedia.org]

- 11. standards.iteh.ai [standards.iteh.ai]

- 12. metrohm.com [metrohm.com]

- 13. researchgate.net [researchgate.net]

- 14. thermalsupport.com [thermalsupport.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Spectroscopic Characterization of 3,4-Epoxycyclohexylmethyl 3',4'-epoxycyclohexanecarboxylate: An In-Depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 3,4-Epoxycyclohexylmethyl 3',4'-epoxycyclohexanecarboxylate (ECC), a widely utilized cycloaliphatic epoxy resin.[1] This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the structural elucidation of this compound using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

3,4-Epoxycyclohexylmethyl 3',4'-epoxycyclohexanecarboxylate (ECC) is a key monomer in the formulation of high-performance polymers due to its excellent thermal and chemical resistance, as well as its superior adhesion properties.[1] Accurate and thorough characterization of its chemical structure is paramount for quality control, reaction monitoring, and the development of new materials. This guide will delve into the intricacies of its FTIR and NMR spectra, providing not just data, but also the scientific rationale behind the spectral features and the methodologies for their acquisition.

I. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. The infrared spectrum of ECC reveals characteristic absorption bands corresponding to its constituent epoxy and ester functionalities.

Interpreting the FTIR Spectrum of ECC

The key to interpreting the FTIR spectrum of ECC lies in recognizing the vibrational modes of its two primary functional groups: the cycloaliphatic epoxide and the carboxylate ester.

-

Epoxide Group Vibrations: The defining feature of an epoxy group is the three-membered oxirane ring. Its strained nature gives rise to distinct vibrational frequencies.[2] For cycloaliphatic epoxies like ECC, a characteristic absorption band is observed around 790 cm⁻¹ .[3] Another important band related to the oxirane ring is the C-O-C asymmetric stretching, which typically appears in the 800-950 cm⁻¹ region. Some sources also point to a C-O deformation of the oxirane group at approximately 915 cm⁻¹ .[2][4][5][6] Furthermore, the C-H stretching vibration of the methylene group within the epoxy ring can be observed around 3050 cm⁻¹ .[2][4]

-

Ester Group Vibrations: The ester functional group (-COO-) in ECC is readily identified by a strong, sharp absorption band corresponding to the C=O stretching vibration. This peak is typically located in the range of 1730-1750 cm⁻¹ .[7] The C-O stretching vibrations of the ester group will also be present, usually in the fingerprint region between 1000 and 1300 cm⁻¹ .

Summary of Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference(s) |

| ~3050 | C-H stretching of the epoxy ring | Epoxide | [2][4] |

| ~2930 | C-H stretching (aliphatic) | Alkane | [7] |

| ~1730 | C=O stretching | Ester | [7] |

| ~920 | C-O deformation of the oxirane ring | Epoxide | [7] |

| ~790 | Characteristic absorption of the cycloaliphatic epoxy | Epoxide | [3][7] |

Experimental Protocol for FTIR Analysis

The following protocol outlines the steps for acquiring a high-quality FTIR spectrum of ECC, which is a viscous liquid at room temperature.

Methodology: Attenuated Total Reflectance (ATR)-FTIR is often the most convenient method for viscous liquids. Alternatively, a thin-film transmission method can be used.

ATR-FTIR Protocol:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.

-

Sample Application: Place a small drop of 3,4-Epoxycyclohexylmethyl 3',4'-epoxycyclohexanecarboxylate directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient to obtain a good signal-to-noise ratio.

-

Data Processing: The acquired spectrum should be baseline corrected and displayed in terms of absorbance or transmittance.

Thin-Film Transmission Protocol:

-

Sample Preparation: Place a small drop of the viscous ECC liquid onto a KBr or NaCl salt plate.[8][9]

-

Film Formation: Gently place a second salt plate on top of the first, pressing lightly to form a thin, uniform film of the sample between the plates.

-

Spectrum Acquisition: Place the salt plate assembly in the spectrometer's sample holder and acquire the spectrum as described for the ATR method.

Workflow for FTIR Analysis of ECC

Caption: Workflow for FTIR analysis of ECC.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For ECC, both ¹H and ¹³C NMR are essential for complete structural confirmation.

¹H NMR Spectrum of ECC

The ¹H NMR spectrum of ECC is complex due to the presence of multiple, often overlapping, signals from the two cycloaliphatic rings. The chemical shifts are influenced by the electron-withdrawing effects of the epoxy and ester groups.

Expected Chemical Shift Regions:

-

Epoxide Protons (δ 3.0-3.5 ppm): The protons attached to the carbons of the oxirane ring are expected to resonate in this region. Their chemical shift is downfield due to the deshielding effect of the adjacent oxygen atom.

-

Ester-Adjacent Protons (δ 3.8-4.2 ppm): The protons on the methylene group (-CH₂-) attached to the ester oxygen are significantly deshielded and will appear in this downfield region.

-

Cycloaliphatic Protons (δ 1.2-2.5 ppm): The remaining protons on the cyclohexyl rings will give rise to a complex series of multiplets in this region.

A representative ¹H NMR spectrum of 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate can be found in spectral databases such as SpectraBase.[10]

¹³C NMR Spectrum of ECC

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Expected Chemical Shift Regions:

-

Carbonyl Carbon (δ ~175 ppm): The carbon of the C=O group in the ester is highly deshielded and will appear far downfield.

-

Epoxide Carbons (δ ~50-60 ppm): The carbons of the oxirane ring will resonate in this region.

-

Ester-Adjacent Methylene Carbon (δ ~60-70 ppm): The carbon of the -CH₂- group attached to the ester oxygen will be found in this range.

-

Cycloaliphatic Carbons (δ ~20-40 ppm): The remaining sp³ hybridized carbons of the cyclohexyl rings will appear in this upfield region.

A ¹³C NMR spectrum for this compound is also available for reference on databases like PubChem.[11]

Experimental Protocol for NMR Analysis

A meticulously prepared sample is crucial for obtaining a high-quality NMR spectrum.[12][13]

Methodology:

-

Solvent Selection: A deuterated solvent that can effectively dissolve the sample is required.[13] Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Sample Preparation:

-

Weigh approximately 10-20 mg of 3,4-Epoxycyclohexylmethyl 3',4'-epoxycyclohexanecarboxylate for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.[14]

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[12]

-

Ensure the sample is fully dissolved. Gentle vortexing or warming may be necessary.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to remove any particulate matter.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

The instrument will be tuned, and the magnetic field will be shimmed to achieve homogeneity.

-

Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed.

-

The spectrum is phased and baseline corrected.

-

Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.

-

Workflow for NMR Analysis of ECC

Caption: Workflow for NMR analysis of ECC.

III. Conclusion

The combination of FTIR and NMR spectroscopy provides a comprehensive and unambiguous structural characterization of 3,4-Epoxycyclohexylmethyl 3',4'-epoxycyclohexanecarboxylate. FTIR is invaluable for the rapid identification of the key epoxy and ester functional groups, while ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework. The protocols and data interpretation guidelines presented in this technical guide serve as a robust resource for scientists and researchers working with this important industrial chemical. Adherence to proper experimental technique is critical for obtaining high-quality, reproducible data, which is the cornerstone of scientific integrity.

IV. References

-

ResearchGate. (n.d.). Assignment of the main absorption peaks in FTIR spectra of cycloaliphatic epoxy resin. Retrieved from [Link]

-

CORE. (n.d.). Applications of FTIR on Epoxy Resins - Identification, Monitoring the Curing Process, Phase Separation and Water Uptake. Retrieved from [Link]

-

MDPI. (2010). Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts. Retrieved from [Link]

-

ResearchGate. (n.d.). Applications of FTIR on Epoxy Resins - Identification, Monitoring the Curing Process, Phase Separation and Water Uptake. Retrieved from [Link]

-

ResearchGate. (n.d.). Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts. Retrieved from [Link]

-

Google Sites. (n.d.). NMR Study of Slow-Curing Epoxies. Retrieved from

-

University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexane carboxylate - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). UT-632 | C14H20O4. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

Frontiers. (2024, October 29). In-situ FTIR spectroscopy of epoxy resin degradation: kinetics and mechanisms. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Photopolymerization of 3,4-epoxycyclohexylmethyl-3′,4′-epoxycyclohexane carboxylate and tri (ethylene glycol) methyl vinyl ether. Retrieved from [Link]

-

Wikipedia. (n.d.). 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, October 30). In-situ FTIR spectroscopy of epoxy resin degradation: kinetics and mechanisms. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Approximating Proton NMR Chemical Shifts. Retrieved from [Link]

-

National Center for Biotechnology Information. (2010, January 19). Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts. Retrieved from [Link]

-

MRI Questions. (2015, February 12). 5.2 Chemical Shift. Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate - Wikipedia [en.wikipedia.org]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In-situ FTIR spectroscopy of epoxy resin degradation: kinetics and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | In-situ FTIR spectroscopy of epoxy resin degradation: kinetics and mechanisms [frontiersin.org]

- 10. spectrabase.com [spectrabase.com]

- 11. UT-632 | C14H20O4 | CID 16949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. organomation.com [organomation.com]

- 13. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

An In-Depth Technical Guide to the Cationic Polymerization Mechanism of Cycloaliphatic Epoxy Resins

Foreword: Unveiling the Potential of Cationic Polymerization

To my fellow researchers, scientists, and drug development professionals, this guide is intended to serve as a comprehensive resource on the cationic polymerization of cycloaliphatic epoxy resins. These materials are at the forefront of innovation in a multitude of high-performance applications, from advanced coatings and adhesives to cutting-edge electronics and biomedical devices. Their unique combination of properties, including excellent weatherability, low viscosity, and high thermal stability, is a direct result of their distinct molecular architecture and the intricacies of their curing mechanism.

In the following sections, we will embark on a detailed exploration of the cationic ring-opening polymerization of these fascinating monomers. This is not merely a recitation of established facts but a curated synthesis of mechanistic understanding and practical, field-proven insights. We will delve into the "why" behind experimental choices, offering a causal understanding that is essential for true innovation. Every protocol and piece of data presented herein is designed to be part of a self-validating system, empowering you to not only replicate but also to build upon this knowledge.

This guide is structured to provide a logical progression from fundamental principles to practical application. We will begin with an introduction to the unique characteristics of cycloaliphatic epoxy resins, followed by a deep dive into the core of our topic: the cationic polymerization mechanism, dissected into its critical stages of initiation, propagation, and termination. We will then transition to the practical aspects of initiating and monitoring these reactions, providing detailed experimental workflows. A crucial aspect of this guide is the examination of the various factors that influence the polymerization process and, consequently, the final properties of the cured material. Finally, we will address common challenges and provide a troubleshooting guide to assist you in your laboratory endeavors.

It is my sincere hope that this guide will not only serve as a valuable reference but also inspire new avenues of research and development in your own work.

Introduction to Cycloaliphatic Epoxy Resins: A Class Apart

Cycloaliphatic epoxy resins are a specialized class of epoxy compounds distinguished by the presence of one or more saturated carbocyclic rings in their molecular structure, to which the oxirane (epoxy) groups are attached. This is in contrast to the more common bisphenol-A based epoxy resins, which are characterized by their aromatic (benzene) ring structures. This fundamental structural difference imparts a unique set of properties to cycloaliphatic epoxies, making them highly desirable for a range of demanding applications.

The absence of aromatic rings in their backbone provides cycloaliphatic epoxy resins with superior resistance to ultraviolet (UV) degradation and weathering, making them an excellent choice for outdoor coatings and applications requiring long-term optical clarity.[1] Furthermore, their compact, cyclic structure contributes to low viscosity, which is advantageous for processing, allowing for high filler loading and excellent impregnation of reinforcing fibers in composite materials.[2] When cured, these resins form highly cross-linked networks, resulting in materials with high glass transition temperatures (Tg), excellent mechanical strength, and good thermal stability.[3]

Common examples of cycloaliphatic epoxy resins include 3,4-epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (ECC) and bis-(3,4-epoxycyclohexyl) adipate. Their unique combination of properties has led to their widespread use in applications such as:

-

Coatings and Inks: Providing durable, weather-resistant finishes for automotive, aerospace, and industrial applications.[4]

-

Adhesives: Offering strong bonding to a variety of substrates, including metals and plastics.[5]

-

Electronic Encapsulation: Serving as reliable insulating materials for components like LEDs, printed circuit boards, and sensors due to their excellent electrical insulation properties and thermal conductivity.[6]

-

Composites: Acting as matrix resins for high-performance composites in the aerospace and automotive industries, where their low viscosity and high strength are critical.[7]

-

3D Printing: Their rapid UV-curing capabilities make them suitable for stereolithography and other additive manufacturing processes.[4]

The Heart of the Matter: The Cationic Polymerization Mechanism

The curing of cycloaliphatic epoxy resins is predominantly achieved through a cationic ring-opening polymerization mechanism. This process is initiated by a cationic species, typically a strong acid, which attacks the oxygen atom of the epoxy ring, leading to its opening and the formation of a growing polymer chain.[8] This mechanism is fundamentally different from the more common free-radical polymerization and offers distinct advantages, such as a lack of inhibition by oxygen and the phenomenon of "dark cure," where the polymerization continues even after the initiating energy source is removed.[9]

The overall process can be broken down into three key stages: initiation, propagation, and termination.

Initiation: The Spark that Ignites the Reaction

The initiation of cationic polymerization requires the generation of a strong acid. In the context of industrial applications, this is most commonly achieved through the use of photoinitiators, which are compounds that generate a Brønsted or Lewis acid upon exposure to UV light. Onium salts, such as diaryliodonium and triarylsulfonium salts, are the most widely used class of cationic photoinitiators.[10]

Upon absorption of UV radiation, the photoinitiator undergoes photolysis, leading to the formation of a highly reactive cationic species and a non-nucleophilic counter-anion (e.g., SbF₆⁻, PF₆⁻).[11] This cationic species then abstracts a proton from a hydrogen donor in the formulation (often the epoxy monomer itself or trace amounts of water or alcohol) to generate a superacid. This superacid is the true initiating species that starts the polymerization cascade.

Caption: Initiation of Cationic Polymerization.

The choice of photoinitiator is critical as it influences the curing speed and the final properties of the polymer. The cation of the onium salt determines the wavelength of light absorbed, while the anion's nature dictates the strength of the generated acid and, consequently, the initiation efficiency.[9]

Propagation: Building the Polymer Chain

Once an active center (a protonated epoxy ring) is formed, it can react with another monomer molecule in a chain-growth process. This propagation can proceed through two primary mechanisms: the Active Chain End (ACE) mechanism and the Activated Monomer (AM) mechanism.[12]

2.2.1. Active Chain End (ACE) Mechanism

In the ACE mechanism, the cationic active center at the end of the growing polymer chain directly attacks the oxygen of an incoming monomer molecule. This results in the opening of the new epoxy ring and the transfer of the positive charge to the newly added unit, thus propagating the chain. This is the predominant mechanism in highly purified systems with minimal nucleophilic impurities.

Caption: Active Chain End (ACE) Propagation.

2.2.2. Activated Monomer (AM) Mechanism

The presence of hydroxyl-containing compounds, such as alcohols or even water, can significantly influence the propagation pathway, leading to the Activated Monomer (AM) mechanism.[4] In this scenario, the proton from the superacid protonates a monomer molecule, "activating" it. A nucleophilic species, such as a hydroxyl group from an alcohol or the end of a growing polymer chain, then attacks this activated monomer.[12] This results in the addition of the monomer unit and the regeneration of a proton, which can then activate another monomer. The AM mechanism can lead to an acceleration of the polymerization rate.[4]

Caption: Activated Monomer (AM) Propagation.

A noteworthy characteristic of cationic polymerization is the "dark cure" or "living polymerization" phenomenon.[13] The active cationic species have a long lifetime, meaning that polymerization can continue to proceed even after the UV light source is removed, leading to higher conversion and improved properties.

Termination and Chain Transfer: Bringing the Growth to a Halt

Ideally, in a "living" polymerization, the growing chains remain active until all the monomer is consumed. However, in practice, termination and chain transfer reactions can occur, which limit the molecular weight of the polymer.

Termination can happen through several pathways:

-

Combination with the counter-ion: The growing cationic chain end can combine with an anionic fragment of the counter-ion, neutralizing the active center.[5]

-

Reaction with impurities: Nucleophilic impurities, such as water, can react with the cationic center, terminating the chain.

Chain transfer involves the termination of one growing chain and the initiation of a new one. This can occur through:

-

Proton transfer to a monomer: The active chain end can transfer a proton to a monomer molecule, terminating the original chain and creating a new active center.

-

Reaction with a chain transfer agent: Compounds with labile protons, such as alcohols, can act as chain transfer agents, controlling the molecular weight and network structure of the final polymer.[14]

Experimental Methodologies for Characterization and Monitoring

A thorough understanding and control of the cationic polymerization process necessitate the use of advanced analytical techniques to monitor the reaction kinetics and characterize the properties of the cured material.

Monitoring Cure Kinetics

3.1.1. Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC is a powerful technique for studying the kinetics of UV-initiated polymerization.[13] It measures the heat flow associated with the exothermic polymerization reaction as a function of time and temperature upon exposure to UV light.

Experimental Protocol: Photo-DSC Analysis

-

Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of the formulated resin (epoxy, photoinitiator, and any additives) into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan in the DSC cell and an empty reference pan in the reference cell. Set the desired isothermal temperature (e.g., 30-70°C).[13]

-

UV Irradiation: Once the sample has reached thermal equilibrium, expose it to a UV light source of a specific intensity and wavelength for a defined period. The instrument will record the heat flow during and after irradiation.

-

Data Analysis: The resulting exotherm is integrated to determine the total enthalpy of polymerization (ΔH). The rate of reaction and the degree of conversion can be calculated as a function of time. Kinetic parameters, such as the rate coefficient (k) and activation energy, can be determined using appropriate kinetic models (e.g., autocatalytic models).[13]

3.1.2. Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy

RT-FTIR spectroscopy is another invaluable tool for monitoring the curing process in real-time. It tracks the disappearance of specific functional groups, providing a direct measure of the extent of reaction.[15]

Experimental Protocol: RT-FTIR Analysis

-

Sample Preparation: A thin film of the liquid resin formulation is placed between two salt plates (e.g., KBr or NaCl) or directly onto an Attenuated Total Reflectance (ATR) crystal.

-

Data Acquisition: The sample is placed in the FTIR spectrometer, and spectra are collected at regular intervals while the sample is simultaneously irradiated with a UV source.

-

Spectral Analysis: The decrease in the absorbance of the characteristic peak for the epoxy group (typically around 790-915 cm⁻¹) is monitored.[15] An internal standard peak that does not change during the reaction (e.g., a C-H stretching band) is often used for normalization.

-

Conversion Calculation: The degree of conversion is calculated from the change in the epoxy peak area or height relative to its initial value.

Caption: Experimental Workflow for Cationic Polymerization.

3.1.3. Rheometry

Rheological measurements provide crucial information about the change in viscosity and the development of the viscoelastic properties of the resin during curing. This is essential for understanding the processability, including the pot life and gel time.

Experimental Protocol: Rheological Analysis

-

Instrument Setup: A rheometer with a parallel plate or cone-and-plate geometry is used. The temperature is controlled to the desired curing temperature.

-

Sample Loading: The mixed resin is placed between the plates.

-

Measurement: Small amplitude oscillatory shear is applied to the sample at a constant frequency. The storage modulus (G'), loss modulus (G''), and complex viscosity (η*) are monitored as a function of time.

-

Data Interpretation: The gel point is often identified as the crossover point where G' = G''. The change in viscosity provides information about the working life of the formulation.[10][12]

Characterization of Cured Polymer Properties

Once the resin is cured, a variety of standard tests are employed to determine its physical and mechanical properties. These tests are crucial for ensuring the material meets the requirements of its intended application.

| Property | Standard Test Method(s) | Description |

| Tensile Strength & Modulus | ASTM D638, ISO 527 | Measures the resistance of the material to being pulled apart and its stiffness.[16] |

| Flexural Strength & Modulus | ASTM D790 | Determines the material's ability to resist bending forces.[16] |

| Compressive Strength | ASTM D695 | Measures the material's resistance to crushing under a compressive load.[16] |

| Hardness | ASTM D2240 (Shore D) | Indicates the surface hardness and resistance to indentation.[17] |

| Glass Transition Temp. (Tg) | ASTM E1356 (DSC), ASTM E1640 (DMA) | The temperature at which the material transitions from a rigid, glassy state to a more rubbery state. |

| Heat Deflection Temp. (HDT) | ASTM D648 | The temperature at which a standard test bar deflects a specified distance under a given load.[16] |

Key Factors Influencing Cationic Polymerization

The kinetics of cationic polymerization and the final properties of the cured cycloaliphatic epoxy resin are highly sensitive to a number of formulation and processing variables.

Photoinitiator Type and Concentration

The choice of photoinitiator has a profound impact on the cure speed and efficiency.

-

Cation Structure: Diaryliodonium salts and triarylsulfonium salts have different absorption spectra and quantum yields for acid generation. Sulfonium salts generally have a higher overlap with the emission spectra of common UV lamps.[9]

-

Anion Structure: The nucleophilicity of the counter-anion (X⁻) is critical. Less nucleophilic anions, such as SbF₆⁻, lead to a more "living" polymerization with fewer termination reactions, resulting in higher conversion and faster cure rates compared to more nucleophilic anions like BF₄⁻.[11]

-

Concentration: Increasing the photoinitiator concentration generally leads to a faster polymerization rate and higher conversion, up to a certain point.[13] However, excessively high concentrations can lead to brittleness and yellowing of the cured product.

Monomer Structure and Formulation Components

The reactivity of the epoxy monomer and the presence of other components in the formulation play a significant role.

-

Cycloaliphatic vs. Aromatic Epoxies: Cycloaliphatic epoxies are generally more reactive in cationic polymerization than their aromatic counterparts due to higher ring strain.[14]

-

Presence of Hydroxyl Groups: As discussed in the context of the AM mechanism, the presence of hydroxyl-containing compounds (polyols, alcohols, or even trace water) can act as chain transfer agents, accelerating the polymerization rate.[4] Polyols are often added to formulations to improve flexibility and impact resistance.[18]

-

Reactive Diluents: Low-viscosity monomers like oxetanes can be added to reduce the formulation viscosity and enhance reactivity.[2]

Curing Conditions

The conditions under which the polymerization is carried out are critical for achieving the desired properties.

-

UV Light Intensity and Wavelength: The light intensity affects the rate of photoinitiator decomposition and thus the concentration of initiating acid species. The wavelength of the UV source must overlap with the absorption spectrum of the photoinitiator for efficient curing.[11]

-

Temperature: Higher temperatures generally lead to an increased rate of polymerization due to increased molecular mobility.[13] However, excessive temperatures can lead to side reactions and degradation.

-

Atmosphere: While cationic polymerization is not inhibited by oxygen, it is sensitive to atmospheric moisture, which can act as a chain transfer agent or an inhibitor depending on its concentration.[11]

Troubleshooting Common Issues

Despite the advantages of cationic polymerization, challenges can arise during the curing process. Understanding the potential causes and solutions is key to successful implementation.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Cure / Tacky Surface | - Insufficient UV dose (intensity or time) - Mismatch between UV lamp and photoinitiator absorption spectra - Low photoinitiator concentration - Presence of basic impurities (e.g., amines) that neutralize the acid catalyst | - Increase UV exposure time or intensity. - Ensure the lamp's emission spectrum overlaps with the photoinitiator's absorption. - Optimize photoinitiator concentration. - Ensure all components are free from basic contaminants.[19] |

| Brittleness | - High cross-link density - High photoinitiator concentration - Curing at excessively high temperatures | - Incorporate flexible polyols or other toughening agents into the formulation.[18] - Reduce the photoinitiator concentration. - Optimize the curing temperature. |

| Yellowing | - Photoinitiator degradation products - Thermal degradation at high curing temperatures | - Select a photoinitiator known for low yellowing (e.g., some iodonium salts).[20] - Avoid excessive curing temperatures and UV exposure. |

| Bubbles in the Cured Resin | - Air entrapment during mixing - Outgassing from porous substrates - Volatilization of low molecular weight components | - Mix components slowly and carefully to avoid introducing air.[21] - Consider degassing the resin under vacuum before curing. - Apply a seal coat to porous substrates before the main application.[21] |

Safety and Handling Precautions

As with all chemical processes, safety is paramount when working with cycloaliphatic epoxy resins and cationic photoinitiators.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.[6]

-

Ventilation: Work in a well-ventilated area, preferably under a fume hood, to avoid inhalation of any vapors.[8]

-

Skin and Eye Contact: Avoid direct contact with the skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[6]

-

Storage: Store resins and photoinitiators in tightly sealed containers in a cool, dry place, away from direct sunlight and sources of ignition.[22]

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[6]

Always consult the Safety Data Sheet (SDS) for each specific chemical before use for detailed handling and safety information.[6][7][8][22][23]

Conclusion: A Versatile and Evolving Technology

The cationic polymerization of cycloaliphatic epoxy resins represents a powerful and versatile technology for the creation of high-performance materials. A thorough understanding of the underlying mechanistic principles, from the photoinitiation of the reaction to the intricate interplay of formulation components and curing conditions, is essential for harnessing the full potential of these systems. By leveraging the analytical techniques and experimental protocols outlined in this guide, researchers and scientists can effectively monitor and control the polymerization process, enabling the development of novel materials with tailored properties for a wide array of advanced applications. As research in this field continues to evolve, so too will the opportunities for innovation and discovery.

References

-

Testing Epoxy to Determine Physical Properties. (n.d.). Epoxyworks. Retrieved from [Link]

-

Cycloaliphatic Epoxy SDS. (2024, August 1). The Gund Company. Retrieved from [Link]

-

Voytekunas, V. Y., et al. (2008). Kinetics study of the UV-initiated cationic polymerization of cycloaliphatic diepoxide resins. ResearchGate. Retrieved from [Link]

-

Cationic curing: shining a light on the technology. (n.d.). Sartomer - Arkema. Retrieved from [Link]

-

Cycloaliphatic Epoxide Resin ERL-4221. (n.d.). Union Carbide - Purdue Physics department. Retrieved from [Link]

-

Kaalberg, S., & Jessop, J. L. P. (2022). Head-to-head Comparison of Cationic Photoinitiator Effectiveness. RadTech 2022. Retrieved from [Link]

-

ASTM D1652-97 - Standard Test Methods for Epoxy Content of Epoxy Resins. (n.d.). ASTM International. Retrieved from [Link]

-

The application of cycloaliphatic epoxy resin in hybrid UV curing systems. (n.d.). Tetra. Retrieved from [Link]

-

Sanchez Sipion, A. A. (2023, November 1). What standards are used for mechanical testing for epoxy resins? ResearchGate. Retrieved from [Link]

-

Sangermano, M., et al. (2021). Review on UV-Induced Cationic Frontal Polymerization of Epoxy Monomers. MDPI. Retrieved from [Link]

-

Jones, F. N., et al. (n.d.). Cationic UV-Curable Formulations Containing Hydroxy Functional Fluoropolymer Resins. American Coatings Association. Retrieved from [Link]

-

UV Curing Epoxy Formulations: An In-Depth Look. (n.d.). Toagosei America. Retrieved from [Link]

-

Lin, C. H., et al. (2003). Ultraviolet curing kinetics of cycloaliphatic epoxide with real-time Fourier transform infrared spectroscopy. ResearchGate. Retrieved from [Link]

-

Kim, Y. M., Kostanski, L. K., & MacGregor, J. F. (2005). Kinetic studies of cationic photopolymerizations of cycloaliphatic epoxide, triethyleneglycol methyl vinyl ether, and cyclohexene oxide. OUCI. Retrieved from [Link]

-

Zhu, Q., et al. (2018). Fabrication of High‐Performance Cationic UV Curable Cycloaliphatic Epoxy/Silicone Hybrid Coatings. ResearchGate. Retrieved from [Link]

-

Kim, Y. M., Kostanski, L. K., & MacGregor, J. F. (2005). Kinetic studies of cationic photopolymerizations of cycloaliphatic epoxide, triethyleneglycol methyl vinyl ether, and cyclohexene oxide. Semantic Scholar. Retrieved from [Link]

-

Sangermano, M., et al. (2022). Novel cationic UV-cured hybrid coatings with enhanced mechanical resistance and thermal properties. RadTech 2022. Retrieved from [Link]

-

Crivello, J. V., & Lam, J. H. W. (1979). The Photoinitiated Cationic Polymerization of Epoxy Resins. ACS Publications. Retrieved from [Link]

-

Voytekunas, V. Y., et al. (2008). Kinetics study of the UV-initiated cationic polymerization of cycloaliphatic diepoxide resins. Semantic Scholar. Retrieved from [Link]

-

SAFETY DATA SHEET. (2015, April 29). Southern Stain and Seal. Retrieved from [Link]

-

Sahoo, P. K., & Sahoo, S. K. (n.d.). The Effect of Amines on the UV-curing of Epoxy Resins. SID. Retrieved from [Link]

-

Activated Monomer Mechanism (AMM) in Cationic Ring-Opening Polymerization. The Origin of the AMM and Further Development in Polymerization of Cyclic Esters. (2021, October 19). ACS Publications. Retrieved from [Link]

-

The application of cycloaliphatic epoxy resin in hybrid UV curing systems. (n.d.). Tetra. Retrieved from [Link]

-

Jacobine, A. F., et al. (n.d.). Tougher Cycloaliphatic Epoxide Resins. RadTech. Retrieved from [Link]

-

Sangermano, M., et al. (2005). Effect of hydroxyl-containing compounds in cationic photopolymerisation of epoxy systems. ResearchGate. Retrieved from [Link]

-

Photo cationic initiators|WPI|FUJIFILM Wako Pure Chemical Corporation. (n.d.). FUJIFILM Wako Pure Chemical Corporation. Retrieved from [Link]

-

UV–thermal‐cured cycloaliphatic epoxy composites with enhanced mechanical properties via Ca‐modified nanocrystalline cellulose. (n.d.). ResearchGate. Retrieved from [Link]

-

Material Safety Data Sheet. (2012, February 1). Farnell. Retrieved from [Link]

-

Laza, J. M., et al. (1998). Thermal scanning rheometer analysis of curing kinetic of an epoxy resin: 2. An amine as curing agent. ScienceDirect. Retrieved from [Link]

-

Sun, L., & Pang, S. S. (n.d.). Thermal Rheological Analysis of Cure Process of Epoxy Prepreg. ResearchGate. Retrieved from [Link]

-

Cationic Polymerization (Cure Kinetics) of Model Epoxide Systems. (n.d.). DTIC. Retrieved from [Link]

-

What Is Termination In Cationic Polymerization? - Chemistry For Everyone. (2025, July 8). YouTube. Retrieved from [Link]

-

Simultaneous Rheology-Dielectric Measurements of Epoxy Curing. (n.d.). TA Instruments. Retrieved from [Link]

-

Sasaki, H. (n.d.). Curing properties of cycloaliphatic epoxy derivatives. ResearchGate. Retrieved from [Link]

-

Cycloaliphatic Vs. Traditional Epoxy Resins: Understanding Their Relationship. (2025, April 20). Ruqinba. Retrieved from [Link]

-

Mariani, A., et al. (2021). Frontal Polymerization of Epoxy Resins: Kinetic Modeling, Rate Regulation and Curing Process Simulation for Space Manufacturing Applications. MDPI. Retrieved from [Link]

-

Chemical equation representation as directed graph. (n.d.). Der Pharma Chemica. Retrieved from [Link]

Sources

- 1. concretecoatingsealers.com.au [concretecoatingsealers.com.au]

- 2. toagoseiamerica.com [toagoseiamerica.com]

- 3. researchgate.net [researchgate.net]

- 4. standards.iteh.ai [standards.iteh.ai]

- 5. epotek.com [epotek.com]

- 6. thegundcompany.com [thegundcompany.com]

- 7. physics.purdue.edu [physics.purdue.edu]

- 8. southernstainandseal.com [southernstainandseal.com]

- 9. radtech2022.com [radtech2022.com]

- 10. cpsm.kpi.ua [cpsm.kpi.ua]

- 11. mdpi.com [mdpi.com]

- 12. Rheology of Thermosets Part 4: Isothermal Curing - Polymer Innovation Blog [polymerinnovationblog.com]

- 13. researchgate.net [researchgate.net]

- 14. medium.com [medium.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. epoxyworks.com [epoxyworks.com]

- 18. radtech.org [radtech.org]

- 19. sid.ir [sid.ir]

- 20. paint.org [paint.org]

- 21. xtremepolishingsystems.com [xtremepolishingsystems.com]

- 22. farnell.com [farnell.com]

- 23. docs.rs-online.com [docs.rs-online.com]

Reactivity of 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate with initiators

An In-Depth Technical Guide to the Reactivity of 3,4-Epoxycyclohexylmethyl 3',4'-Epoxycyclohexanecarboxylate (ECC) with Polymerization Initiators

Executive Summary

3,4-Epoxycyclohexylmethyl 3',4'-epoxycyclohexanecarboxylate (ECC) is a leading cycloaliphatic epoxy resin prized for its unique combination of low viscosity, excellent thermal stability, and superior weatherability, particularly its resistance to UV degradation.[1][2] These properties make it an indispensable monomer in the formulation of high-performance materials for coatings, adhesives, electronic encapsulation, and advanced composites.[1][3] The reactivity of ECC is dominated by cationic ring-opening polymerization, a process that can be initiated by either photochemical or thermal means.[3][4] This guide provides a detailed examination of the polymerization mechanisms of ECC, with a primary focus on its interaction with cationic initiators. It delineates the chemical principles, experimental methodologies for monitoring reactivity, and the influence of formulation variables on the final thermoset properties, offering a comprehensive resource for researchers and development professionals.

Chemical Structure and Intrinsic Properties of ECC

ECC is characterized by two cycloaliphatic epoxy (oxirane) rings linked by an ester group. This aliphatic structure, devoid of aromatic rings, is the source of its excellent UV stability compared to bisphenol-A based epoxy resins.[5] The strained three-membered oxirane rings are the reactive sites for polymerization.

Table 1: Key Physical and Chemical Properties of ECC

| Property | Value | Source(s) |

| IUPAC Name | (7-Oxabicyclo[4.1.0]heptan-3-yl)methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate | [4] |

| CAS Number | 2386-87-0 | [4] |

| Molecular Formula | C₁₄H₂₀O₄ | [4] |

| Molar Mass | 252.310 g·mol⁻¹ | [4] |

| Appearance | Colorless to pale yellow liquid | [2][3] |

| Density | ~1.17 g/cm³ at 25°C | [2][4] |

| Viscosity | ~400 mPa·s at 25°C | [4][6] |

| Melting Point | -37°C | [2][4] |

The low viscosity of ECC is a significant processing advantage, facilitating easier handling and enhanced wetting of substrates and fillers.[1]

The Cornerstone of ECC Reactivity: Cationic Polymerization

The homopolymerization of ECC proceeds almost exclusively through a cationic ring-opening mechanism.[4][7] This process is highly efficient and offers several advantages over other polymerization types, such as insensitivity to oxygen inhibition and lower volume shrinkage upon curing.[8][9] The polymerization involves initiation, propagation, and termination steps, with the initiation phase being dependent on the generation of a strong acid.[9]

Mechanism of Cationic Polymerization

The process is initiated by a strong Brønsted or Lewis acid, which protonates or coordinates with the oxygen atom of the oxirane ring.[10] This creates a highly reactive tertiary oxonium ion. A neighboring ECC monomer then acts as a nucleophile, attacking the electrophilic carbon of the activated ring, leading to ring-opening and the formation of a new covalent bond. This regenerates the active oxonium ion at the chain end, which continues to react with other monomers in the propagation step.[9]

Figure 1: General mechanism of cationic ring-opening polymerization of ECC.

Cationic Initiator Systems

The choice of initiator is critical as it dictates the curing conditions (UV light or heat) and influences the reaction kinetics.

Photoinitiated cationic polymerization is the most common method for curing ECC.[4] It relies on photoacid generators (PAGs), typically onium salts, that produce a strong acid upon exposure to UV radiation.[9][11]

-

Onium Salts: Diaryliodonium and triarylsulfonium salts are the most prevalent classes of cationic photoinitiators.[12] Upon photolysis, they undergo irreversible fragmentation to generate a Brønsted acid, which initiates the polymerization.[9][12]

-

Structure and Reactivity: The reactivity is dominated by the nature of the counter-anion (X⁻). The polymerization rate is directly related to the strength and non-nucleophilicity of the generated acid (HX).[12] Highly non-nucleophilic anions produce stronger acids, leading to faster and more complete polymerization.

-

Order of Reactivity: The reactivity of onium salts typically follows the order: SbF₆⁻ > AsF₆⁻ > PF₆⁻ > BF₄⁻.[12]

-

Table 2: Common Cationic Photoinitiators and Their Properties

| Initiator Type | Example Counter-Anion | Key Characteristics | Source(s) |

| Triarylsulfonium Salts | Hexafluoroantimonate (SbF₆⁻) | High reactivity, very fast cure speeds. | [8][12] |

| Triarylsulfonium Salts | Hexafluorophosphate (PF₆⁻) | Good reactivity, common general-purpose choice. | [8][12] |

| Diaryliodonium Salts | Hexafluoroantimonate (SbF₆⁻) | High photolysis rates, can be sensitized to longer wavelengths. | [11][13] |

| Diaryliodonium Salts | Hexafluorophosphate (PF₆⁻) | Good compatibility with resins, lower toxicity profile. | [11] |

Formulations typically use 1.5 to 3 wt.% of the initiator.[4] Increasing the concentration beyond this range does not significantly accelerate the reaction but can increase the brittleness of the final thermoset.[4]

Thermal initiation allows for curing in systems where light cannot penetrate, such as in thick components or highly filled composites.[7] These initiators are latent catalysts that generate an acid upon heating. This avoids the constraints of light sources and is widely used in adhesives and electronic packaging.[7] Cycloaliphatic epoxides like ECC show much higher reactivity in thermal cationic curing compared to bisphenol-A epoxies.[7]

Factors Influencing Cationic Reactivity

-

Temperature: While initiation can be photochemical, the propagation step is thermally driven.[9] An increase in temperature generally increases the mobility of the reacting species and the rate of propagation. However, some studies have noted that the overall rate of monomer conversion can be inversely proportional to temperature, suggesting complex kinetic effects.

-

Presence of Hydroxyl Groups: Alcohols and other hydroxyl-containing species can act as chain transfer agents. This process, known as the "activated monomer mechanism," can accelerate the overall polymerization rate by facilitating proton exchange between the growing chain and unreacted monomer.[14]

-

Inhibitors: Cationic polymerization is highly sensitive to basic or nucleophilic impurities (e.g., amines, water in high concentrations), which can neutralize the generated acid and terminate the polymerization.[10] Therefore, raw materials and fillers must be carefully selected to be non-alkaline.[10]

Alternative Curing Mechanisms

While cationic polymerization is dominant for ECC homopolymerization, other mechanisms are relevant, particularly in co-polymer systems.

Anionic Polymerization

Direct anionic polymerization of ECC initiated by strong bases is not a common industrial practice. Cycloaliphatic epoxides are generally less reactive towards nucleophiles compared to aromatic glycidyl ether-based epoxies.[5] However, anionic mechanisms are central to other curing methods.

-

Anhydride Curing: ECC can be effectively cured using cyclic anhydrides (e.g., 4-methylhexahydrophthalic anhydride). In the presence of a catalyst like a tertiary amine, the reaction proceeds as an alternating anionic copolymerization.[15] This method is often used for thermal curing to produce thermosets with high glass transition temperatures (Tg).[15]

Other Co-Reactants

ECC can be formulated with other monomers to tailor properties. For instance, co-polymerization with vinyl ethers, which are also susceptible to cationic polymerization, can modify cure speed and final network properties.[13]

Experimental Methodologies for Reactivity Analysis

Monitoring the polymerization kinetics is crucial for optimizing cure cycles and ensuring desired material properties. Several analytical techniques are employed for this purpose.

Techniques for In-Situ Cure Monitoring

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a powerful technique for tracking the chemical changes during curing.[16] The disappearance of the characteristic absorption band of the epoxy group (typically around 790-850 cm⁻¹) can be monitored over time to determine the extent of the reaction.[16]

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with the polymerization reaction. By integrating the exothermic peak, the total heat of reaction can be determined. Isothermal or dynamic DSC scans can then be used to calculate the degree of cure as a function of time or temperature.[17][18]

-

Dielectric Analysis (DEA): DEA measures changes in the dielectric properties (permittivity and loss factor) of the resin as it transforms from a liquid monomer to a solid network.[17][19] It is particularly well-suited for in-situ monitoring within a manufacturing process.[19]

-

Rheometry: This technique monitors the change in the viscoelastic properties, such as viscosity and modulus, during curing. It is excellent for determining key processing parameters like the gel point, which is the transition from a liquid to a solid-like state.

Figure 2: Experimental workflow for monitoring ECC photopolymerization kinetics using FT-IR.

Protocol: Photopolymerization of ECC using a Cationic Photoinitiator

This protocol describes a typical laboratory procedure for evaluating the reactivity of an ECC formulation.

-

Formulation: Prepare a mixture of ECC with 3 wt.% of a triarylsulfonium hexafluorophosphate salt photoinitiator. Mix thoroughly in a light-blocking container (e.g., an amber vial) until the initiator is fully dissolved.

-

Sample Preparation for Analysis: Place a controlled amount of the formulated resin onto the measurement stage of the chosen analytical instrument (e.g., DSC pan, rheometer plate, FT-IR ATR crystal).

-

Initiation: Expose the sample to a UV light source with a defined wavelength and intensity (e.g., 365 nm at 100 mW/cm²). The instrument should begin data acquisition simultaneously with the start of UV exposure.

-

Data Collection: Monitor the reaction in real-time until the measured property (heat flow, modulus, IR absorbance) reaches a plateau, indicating the reaction has slowed or completed.

-

Post-Cure (Optional): After the initial photopolymerization, a thermal post-cure (e.g., heating the sample at 120-150°C) may be necessary to achieve full conversion, especially for thick samples.[4] This step can also be monitored to quantify any "dark cure" or residual reaction.

-

Analysis: Calculate the degree of conversion and reaction rate from the collected data to characterize the reactivity of the system.

Conclusion

The reactivity of 3,4-epoxycyclohexylmethyl 3',4'-epoxycyclohexanecarboxylate is predominantly governed by cationic ring-opening polymerization. This process, efficiently triggered by photo- or thermal initiators, leads to the formation of highly cross-linked, insoluble thermosets with exceptional properties.[4] The choice of initiator, particularly the counter-anion in onium salt photoinitiators, is a critical determinant of reaction kinetics.[12] A thorough understanding of these reaction mechanisms and the analytical techniques used to monitor them is essential for the successful formulation and application of ECC in advanced materials, enabling researchers and engineers to tailor cure profiles and optimize final product performance for demanding applications.

References

- 1. nbinno.com [nbinno.com]

- 2. 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate | 2386-87-0 [chemicalbook.com]

- 3. This compound CAS 2386-87-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. tygersci.com [tygersci.com]

- 7. Heat Cationic Cure Technology for Cycloaliphatic Epoxy Resins - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]

- 8. uvebtech.com [uvebtech.com]

- 9. sartomer.arkema.com [sartomer.arkema.com]

- 10. deuteron.com [deuteron.com]

- 11. Photo cationic initiators|WPI|FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 17. researchgate.net [researchgate.net]

- 18. Comparison of Different Cure Monitoring Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inline cure monitoring of epoxy resin by dielectric analysis | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

Health and safety considerations for handling 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate

An In-Depth Technical Guide to the Health and Safety of 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate

This guide provides a comprehensive overview of the essential health and safety considerations for the handling, storage, and disposal of this compound (CAS No. 2386-87-0). As a widely used cycloaliphatic epoxy resin in advanced materials such as coatings, adhesives, and composites, a thorough understanding of its toxicological profile and the implementation of robust safety protocols are paramount for protecting researchers and laboratory personnel.[1][2] This document is intended for professionals in research, development, and manufacturing who work with this compound.

Section 1: Hazard Identification and Risk Assessment

A foundational principle of chemical safety is a comprehensive understanding of the substance's intrinsic properties and associated hazards. This section deconstructs the chemical's profile to inform a logical risk assessment.

Chemical and Physical Properties

Quantitative knowledge of the physical properties of this compound is the first step in predicting its behavior in a laboratory setting and is crucial for designing appropriate safety controls.

| Property | Value | Source(s) |

| CAS Number | 2386-87-0 | [3][4] |

| Molecular Formula | C14H20O4 | [3][4] |

| Molecular Weight | 252.31 g/mol | [3][5] |

| Appearance | Colourless to pale yellow viscous liquid | [3][6] |

| Melting Point | -37 °C | [1][7] |

| Boiling Point | Decomposes upon heating | [3] |

| Flash Point | ~118 °C (244 °F) - Closed Cup | [1][7] |

| Density | ~1.17 g/mL at 25 °C | [1][3] |

| Solubility | Practically insoluble in water; slightly soluble in chloroform and dichloromethane | [3] |

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. The primary hazards associated with this compound are summarized below.

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement | Source(s) |

| Skin Sensitization | 1 | GHS07 | Warning | H317: May cause an allergic skin reaction. | [4][7][8] |

| Eye Irritation | 2B | GHS07 | Warning | H320: Causes eye irritation. | [7] |

| Skin Irritation | 3 | (None) | Warning | H316: Causes mild skin irritation. | [7] |

| Acute Aquatic Toxicity | Chronic 3 | (None) | (None) | H412: Harmful to aquatic life with long lasting effects. | [1] |

| Acute Toxicity (Oral) | 5 | (None) | Warning | H303: May be harmful if swallowed. | [7] |

| Acute Toxicity (Dermal) | 5 | (None) | Warning | H313: May be harmful in contact with skin. | [7] |

Toxicological Profile: The "Why" Behind the Hazards

Understanding the toxicological mechanisms is critical for appreciating the importance of the prescribed safety protocols.

-

Dermal Exposure and Sensitization: The most significant health risk associated with this compound is its potential to act as a skin sensitizer.[4][7][8] Initial contact may cause only mild irritation, but repeated or prolonged exposure can trigger an allergic reaction in susceptible individuals. This process, known as allergic contact dermatitis, involves an immune system response. Once an individual is sensitized, subsequent exposures, even to minute quantities, can elicit a more severe skin reaction, including redness, swelling, itching, and blisters. This is why preventing all skin contact, even incidental, is the primary safety objective.

-